2-ethenyl-6-fluoroPhenol

Description

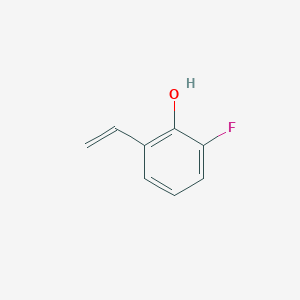

2-Ethenyl-6-fluorophenol (C₈H₇FO) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at position 1, a fluorine atom at position 6, and an ethenyl (vinyl) group at position 2 of the benzene ring (Figure 1). The ethenyl group introduces reactivity for polymerization or further functionalization, while the fluorine atom enhances stability and influences electronic properties .

Properties

IUPAC Name |

2-ethenyl-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGSJVOAAGXKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-6-fluoroPhenol typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and vinyl boronic acids under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-ethenyl-6-fluoroPhenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-fluoro-6-vinylquinone.

Reduction: Formation of 2-fluoro-6-ethylphenol.

Substitution: Formation of 2-hydroxy-6-vinylphenol when fluorine is replaced by hydroxide.

Scientific Research Applications

2-ethenyl-6-fluoroPhenol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-ethenyl-6-fluoroPhenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-ethenyl-6-fluorophenol and related compounds, focusing on substituents, molecular properties, and applications.

Key Observations:

Substituent Effects on Acidity: The hydroxyl group in 2-fluorophenol exhibits higher acidity (pKa ~8.3) compared to non-fluorinated phenols due to fluorine's electron-withdrawing effect. In contrast, the ethenyl group in this compound may slightly reduce acidity by delocalizing electron density . Nitro-substituted analogs (e.g., [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine) show significantly increased acidity due to the strong electron-withdrawing nitro group .

Solubility and Reactivity: Ethoxy and difluoroethoxy substituents (e.g., 2-(2,2-Difluoroethoxy)-6-fluorophenol) improve solubility in organic solvents, making them suitable for hydrophobic drug formulations . The ethenyl group in this compound enables polymerization or Michael addition reactions, which are absent in simpler fluorophenols .

Applications in Drug Development: Iodo- and nitro-substituted derivatives (e.g., 2-fluoro-6-iodophenol) are leveraged in radiopharmaceuticals and prodrugs due to their bioorthogonal reactivity . Amino-methyl derivatives (e.g., 2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol) exhibit hydrogen-bonding capabilities, enhancing binding to biological targets .

Biological Activity

2-Ethenyl-6-fluoroPhenol, a fluorinated phenolic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a vinyl group and a fluorine atom attached to the phenolic structure. The introduction of fluorine can significantly alter the compound's lipophilicity and metabolic stability, which may enhance its biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

Research has indicated that fluorinated phenols often exhibit enhanced antimicrobial activity. For instance, studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The underlying mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| PC-3 | 30 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that formulations containing this compound showed a synergistic effect when combined with conventional antibiotics. This combination therapy resulted in a significant reduction in bacterial resistance patterns.

Case Study 2: Cancer Treatment

In a preclinical trial, the efficacy of this compound was tested in mice bearing tumors derived from MCF-7 cells. The results indicated a marked reduction in tumor size compared to control groups, suggesting potential as an adjunctive treatment in cancer therapy.

- Membrane Disruption : The lipophilic nature of fluorinated compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Fluorinated phenols may act as inhibitors of key enzymes involved in metabolic pathways, disrupting cellular homeostasis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.